4-(Aminomethyl)-2-chloro-6-methylaniline

Description

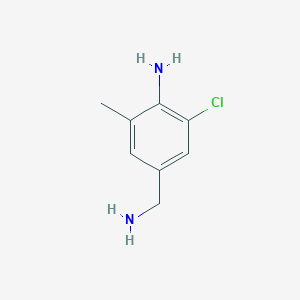

4-(Aminomethyl)-2-chloro-6-methylaniline is a substituted aniline derivative characterized by a benzene ring with three distinct functional groups: a chloro (-Cl) substituent at position 2, a methyl (-CH₃) group at position 6, and an aminomethyl (-CH₂NH₂) group at position 3. This combination of substituents imparts unique electronic, steric, and solubility properties to the compound. The aminomethyl group, in particular, may enhance solubility in polar solvents and serve as a reactive site for further chemical modifications .

Properties

CAS No. |

771583-64-3 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

4-(aminomethyl)-2-chloro-6-methylaniline |

InChI |

InChI=1S/C8H11ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,4,10-11H2,1H3 |

InChI Key |

HULWKUZPEXWDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-2-chloro-6-methylaniline and related chlorinated aniline derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity: The aminomethyl group in this compound introduces nucleophilic character, enabling reactions such as Schiff base formation or peptide coupling. This contrasts with 4-Chloro-2-methylaniline, which lacks a reactive amino group and is primarily used in dyes . Steric Effects: The 6-methyl group in the target compound may hinder electrophilic substitution at adjacent positions compared to 5-Chloro-2-methylaniline, where the methyl group is meta to the chloro substituent .

Biological Activity: Pyridine analogs (e.g., 4-AP derivatives in ) demonstrate that substituent position and polarity significantly influence ion channel modulation. By analogy, the aminomethyl group in the target compound could enhance interactions with biological targets, such as enzymes or receptors, compared to non-aminated analogs like 2-Chloro-6-methylaniline .

Safety and Toxicity: Chlorinated anilines are generally associated with toxicity concerns.

Synthetic Utility: The aminomethyl group positions this compound as a versatile intermediate for synthesizing heterocycles (e.g., quinazolines in ) or metal-organic frameworks. In contrast, 4-Chloro-2-ethyl-6-methylaniline’s ethyl group limits its reactivity to alkylation or halogenation pathways .

Preparation Methods

Nitration of 2-Chloro-6-methylaniline

The starting material, 2-chloro-6-methylaniline (synthesized via methods described in CN112358404A), undergoes nitration to introduce a nitro group at position 4. Directed by the amino group’s ortho/para-directing effects and steric hindrance from substituents, nitration typically occurs para to the amino group.

Conditions :

Reduction to 4-Amino-2-chloro-6-methylaniline

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) reduces the nitro group to an amine.

Data :

Diazotization and Cyanation

The 4-amino group is diazotized (NaNO₂, HCl, 0–5°C) and substituted with cyanide using CuCN.

Reaction Scheme :

Challenges : Low yields (~50%) due to competing side reactions.

Reduction of Cyano to Aminomethyl

LiAlH₄ in tetrahydrofuran (THF) reduces the nitrile to a primary amine.

Conditions :

Reductive Amination Pathway

Formylation of 2-Chloro-6-methylaniline

Vilsmeier-Haack formylation introduces a formyl group at position 4. Protecting the amino group as an acetanilide enhances regioselectivity.

Procedure :

-

Acetylation: Acetic anhydride, pyridine, 25°C.

-

Formylation: POCl₃, DMF, 80°C.

-

Deprotection: NaOH, ethanol, reflux.

Yield : ~55% (estimated from analogous quinazoline syntheses).

Reductive Amination with Ammonia

The formyl intermediate reacts with ammonium acetate and NaBH₃CN to yield the aminomethyl derivative.

Reaction :

Data :

Alternative Methodologies

Nucleophilic Substitution

4-Bromo-2-chloro-6-methylaniline reacts with aqueous ammonia under high pressure to substitute bromine with an aminomethyl group.

Limitations : Requires synthesis of 4-bromo derivative, which is non-trivial.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 4-iodo-2-chloro-6-methylaniline with a CH₂NH₂-containing boronic acid remains hypothetical due to reagent instability.

Comparative Analysis

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nitration-Cyanation | Uses established steps | Multi-step, low yields | 50–60% |

| Reductive Amination | Fewer steps | Requires formylation | 55–65% |

| Nucleophilic Substitution | Direct | Harsh conditions | <40% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Aminomethyl)-2-chloro-6-methylaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 2-chloro-6-methylbenzaldehyde using ammonia or via nucleophilic substitution of a halogenated precursor with an aminomethyl group. Reaction optimization should focus on solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Evidence from analogous compounds suggests that steric hindrance from the methyl and chloro groups may require prolonged reaction times .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the aminomethyl (-CH₂NH₂) and chloro substituents. Mass spectrometry (MS) confirms molecular weight (e.g., m/z ~170). Environmental analysis standards for related chloro-methylanilines recommend using certified reference materials to validate methods .

Q. How does the electronic environment of the aromatic ring affect the compound's reactivity in substitution reactions?

- Methodology : The electron-withdrawing chloro group meta to the aminomethyl moiety deactivates the ring, directing electrophilic substitution to the para position relative to the methyl group. Computational studies (e.g., DFT calculations) can map electron density distributions. Experimental validation via nitration or sulfonation reactions may reveal regioselectivity patterns .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data arising from structural isomerism in derivatives of this compound?

- Methodology : Use orthogonal separation techniques (e.g., chiral HPLC or crystallization) to isolate isomers. Compare their biological activities using standardized assays (e.g., enzyme inhibition or receptor binding). For example, repositioning the chloro group in analogs like 2-chloro-4-methylaniline alters pharmacological profiles, as seen in tolfenamic acid derivatives .

Q. How can molecular dynamics (MD) simulations optimize the design of derivatives targeting specific biological receptors?

- Methodology : Parameterize the compound using force fields (e.g., GAFF in AMBER) to simulate ligand-receptor interactions. For instance, studies on 4-(aminomethyl) benzoic acid analogs utilized docking and MD to predict binding affinities to plasminogen activator receptors, guiding structural modifications for enhanced stability .

Q. What role do solvent effects play in the compound's stability during long-term storage or catalytic applications?

- Methodology : Accelerated stability testing under varying conditions (pH, temperature, light) identifies degradation pathways. Polar aprotic solvents (e.g., acetonitrile) may stabilize the aminomethyl group against hydrolysis, while protic solvents (e.g., water) could promote oxidation. Analytical monitoring via FT-IR or LC-MS tracks degradation products .

Data Interpretation & Contradictions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodology : Cross-validate assays using isogenic cell lines or animal models to control for variability. For example, substituent position (e.g., chloro at position 2 vs. 4) in analogs like 2-[4-(benzylamino)pyrimidinyl]phenol significantly alters lipophilicity and bioavailability, which may explain divergent activity data .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results for this compound?

- Methodology : Reconcile discrepancies by refining computational models (e.g., incorporating explicit solvent effects or entropy contributions). Studies on similar compounds, such as 4-(3-chloro-4-fluorophenoxy)-2-methylaniline, showed that steric effects from methyl groups are underestimated in gas-phase simulations but critical in condensed phases .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.